molecular formula C5H8O3 B183675 5-(hydroxymethyl)dihydrofuran-2(3H)-one CAS No. 10374-51-3

5-(hydroxymethyl)dihydrofuran-2(3H)-one

Cat. No. B183675
CAS RN: 10374-51-3
M. Wt: 116.11 g/mol
InChI Key: NSISJFFVIMQBRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(hydroxymethyl)dihydrofuran-2(3H)-one, also known as Dihydro-5-(hydroxymethyl)-2(3H)-furanone, is an organic compound with the molecular formula C5H6O3 and a molecular weight of 114.0993 .


Synthesis Analysis

One of the methods for synthesizing this compound involves the use of Ir/Na-ZSM-5 as a robust catalyst for efficiently producing 2,5-bis(methoxymethyl)furan (BMMF), a crucial compound for advanced biorefineries, through the reductive etherification of HMF .


Molecular Structure Analysis

The molecular structure of 5-(hydroxymethyl)dihydrofuran-2(3H)-one consists of a furan ring with a hydroxymethyl group attached .


Chemical Reactions Analysis

The compound can undergo reductive etherification in the presence of an Ir/Na-ZSM-5 catalyst to produce 2,5-bis(methoxymethyl)furan (BMMF) .


Physical And Chemical Properties Analysis

5-(hydroxymethyl)dihydrofuran-2(3H)-one is a solid compound with a molecular weight of 114.0993 .

Scientific Research Applications

Chiral Building Block

Dihydro-5-(hydroxymethyl)-2(3H)-furanone serves as a valuable chiral building block. Researchers utilize it in the synthesis of natural products and biologically significant compounds. Notably, it plays a role in the creation of anti-HIV dideoxynucleosides .

Optically Active Ligands

The compound contributes to the synthesis of optically active ligands. These ligands are crucial in asymmetric catalysis, where chirality impacts reactivity and selectivity. Researchers explore its use in ligand design for various chemical transformations .

Bio-Based Chemicals

Efforts to create sustainable and ecologically viable bio-based chemicals have led to interest in dihydro-5-(hydroxymethyl)-2(3H)-furanone. Researchers investigate scalable catalytic approaches to convert concentrated 5-hydroxymethylfurfural (HMF) into value-added products. This work aligns with the goal of establishing lignocellulosic biorefineries .

Flavor and Fragrance Industry

Dihydro-5-(hydroxymethyl)-2(3H)-furanone contributes to the flavor and fragrance industry. Its sweet, caramel-like odor makes it an appealing candidate for enhancing food flavors and perfumes .

Medicinal Chemistry

Researchers explore the compound’s potential in medicinal chemistry. Its unique structure and functional groups may offer opportunities for drug development. Investigating its interactions with biological targets could lead to novel therapeutic agents .

Polymer Chemistry

Dihydro-5-(hydroxymethyl)-2(3H)-furanone participates in polymer chemistry. It can serve as a monomer or building block for the synthesis of biodegradable polymers. These polymers find applications in packaging, drug delivery, and other environmentally friendly materials .

Future Directions

The future directions for this compound could involve its use in the production of bio-based chemicals. The use of Ir/Na-ZSM-5 as a catalyst for the reductive etherification of 5-(hydroxymethyl)dihydrofuran-2(3H)-one to produce 2,5-bis(methoxymethyl)furan (BMMF) represents a promising approach for the sustainable and ecologically viable production of value-added chemicals from lignocellulosic biomass .

properties

IUPAC Name

5-(hydroxymethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-3-4-1-2-5(7)8-4/h4,6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSISJFFVIMQBRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347209
Record name 5-(Hydroxymethyl)dihydro-2(3H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(hydroxymethyl)dihydrofuran-2(3H)-one

CAS RN

10374-51-3, 32780-06-6
Record name 2(3H)-Furanone, dihydro-5-(hydroxymethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010374513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(+)-4-Hydroxymethyl-4-butanolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032780066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10374-51-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128380
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Hydroxymethyl)dihydro-2(3H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(hydroxymethyl)oxolan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(hydroxymethyl)dihydrofuran-2(3H)-one
Reactant of Route 2
5-(hydroxymethyl)dihydrofuran-2(3H)-one
Reactant of Route 3
5-(hydroxymethyl)dihydrofuran-2(3H)-one
Reactant of Route 4
5-(hydroxymethyl)dihydrofuran-2(3H)-one
Reactant of Route 5
5-(hydroxymethyl)dihydrofuran-2(3H)-one
Reactant of Route 6
5-(hydroxymethyl)dihydrofuran-2(3H)-one

Q & A

Q1: What are the potential applications of 5-(hydroxymethyl)dihydrofuran-2(3H)-one in organic synthesis?

A: 5-(hydroxymethyl)dihydrofuran-2(3H)-one, a chiral γ-butyrolactone, holds promise as a valuable building block in organic synthesis. Research has demonstrated its utility as a starting material for synthesizing more complex molecules. For example, it can be derived from (–)-levoglucosenone (LGO) through palladium-catalyzed reactions followed by Baeyer–Villiger oxidation. This process enables the creation of chiral 3- and 4-substituted derivatives of 5-(hydroxymethyl)dihydrofuran-2(3H)-one. [] These derivatives are important precursors for various biologically active compounds, highlighting the compound's significance in medicinal chemistry and natural product synthesis.

Q2: Has 5-(hydroxymethyl)dihydrofuran-2(3H)-one been found in natural sources?

A: Yes, 5-(hydroxymethyl)dihydrofuran-2(3H)-one has been identified in the fruits of Capparis spinosa L. [] This discovery suggests potential applications for this compound in food chemistry or as a naturally-derived synthon for various chemical syntheses.

Q3: Are there any reports on the biological activity of 5-(hydroxymethyl)dihydrofuran-2(3H)-one?

A: While 5-(hydroxymethyl)dihydrofuran-2(3H)-one itself has not been extensively studied for its biological activity, research indicates that other compounds isolated alongside it from the Red Sea sponge Haliclona sp. exhibited cytotoxic activity against various cancer cell lines. [] This finding suggests the possibility of 5-(hydroxymethyl)dihydrofuran-2(3H)-one or its derivatives possessing interesting biological properties, warranting further investigation in this area.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.